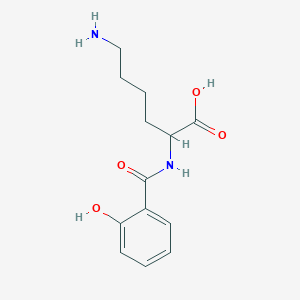
N2-(2-Hydroxybenzoyl)lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(2-Hydroxybenzoyl)lysine is a compound that belongs to the class of N-acyl amino acids It is characterized by the presence of a hydroxybenzoyl group attached to the lysine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2-(2-Hydroxybenzoyl)lysine typically involves the acylation of lysine with 2-hydroxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One such method includes the use of enzymatic catalysis, where specific enzymes are employed to facilitate the acylation reaction. This approach not only enhances the yield but also reduces the production of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions: N2-(2-Hydroxybenzoyl)lysine undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted benzoyl-lysine compounds.
Aplicaciones Científicas De Investigación
N2-(2-Hydroxybenzoyl)lysine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of novel materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of N2-(2-Hydroxybenzoyl)lysine involves its interaction with specific molecular targets. The hydroxybenzoyl group can form covalent bonds with amino acid residues in proteins, leading to the modification of their structure and function. This interaction can affect various cellular pathways, including those involved in oxidative stress response and inflammation.
Comparación Con Compuestos Similares
N2,N6-bis(2,3-Dihydroxybenzoyl)-L-lysine: This compound has two hydroxybenzoyl groups attached to lysine and exhibits similar chemical properties.
Salicylic Acid Derivatives: Compounds like salicylic acid and its derivatives share the hydroxybenzoyl moiety and have comparable reactivity.
Uniqueness: N2-(2-Hydroxybenzoyl)lysine is unique due to its specific structure, which allows for selective interactions with proteins and other biomolecules. This specificity makes it a valuable tool in biochemical research and potential therapeutic applications.
Propiedades
Número CAS |
121893-23-0 |
|---|---|
Fórmula molecular |
C13H18N2O4 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
6-amino-2-[(2-hydroxybenzoyl)amino]hexanoic acid |
InChI |
InChI=1S/C13H18N2O4/c14-8-4-3-6-10(13(18)19)15-12(17)9-5-1-2-7-11(9)16/h1-2,5,7,10,16H,3-4,6,8,14H2,(H,15,17)(H,18,19) |
Clave InChI |
SEXCUPQSEHZJDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC(CCCCN)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)

![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)


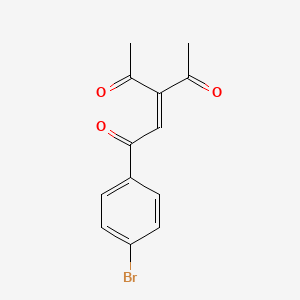
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)


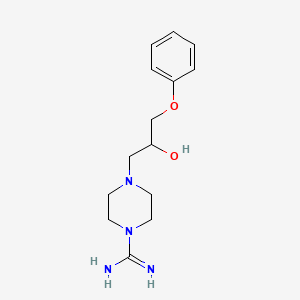
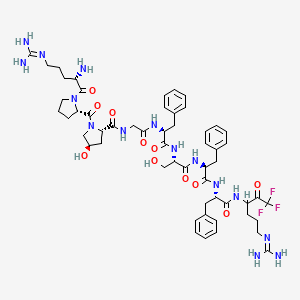
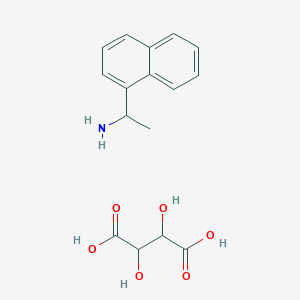

![2-Phenylspiro[1,5-dihydrobenzo[g]indazole-4,1'-cyclohexane]-3-one](/img/structure/B14155158.png)
